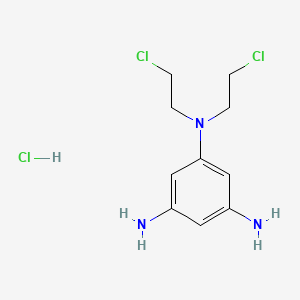
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.
Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted nucleophiles.
科学的研究の応用
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
類似化合物との比較
Similar Compounds
1,3,5-Benzenetriamine: Lacks the chloroethyl groups.
N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.
1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.
Uniqueness
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
58200-03-6 |
|---|---|
分子式 |
C10H16Cl3N3 |
分子量 |
284.6 g/mol |
IUPAC名 |
3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H |
InChIキー |
ZKCCDKKKQTWXGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



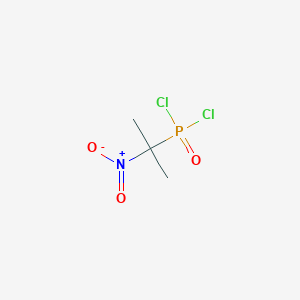
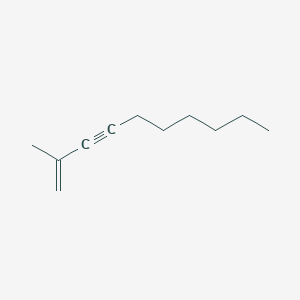
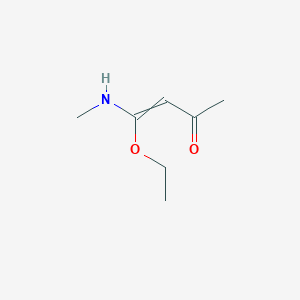
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)

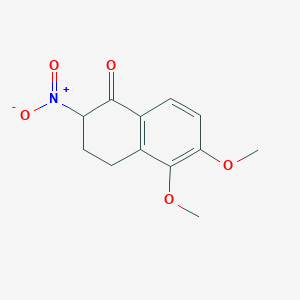
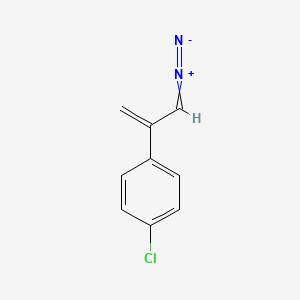
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
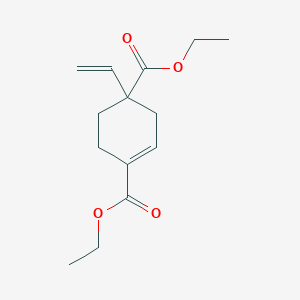

![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

